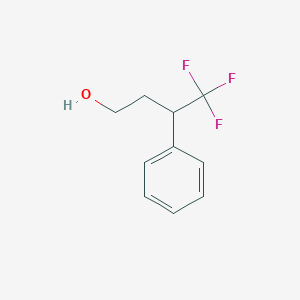

![molecular formula C9H5F3N4O2 B2553662 2-[5-(Trifluoromethyl)tetrazol-1-yl]benzoic acid CAS No. 2416231-67-7](/img/structure/B2553662.png)

2-[5-(Trifluoromethyl)tetrazol-1-yl]benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

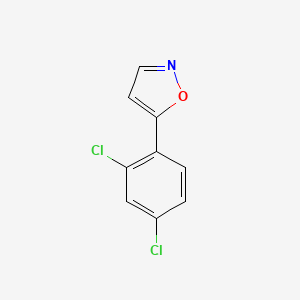

2-[5-(Trifluoromethyl)tetrazol-1-yl]benzoic acid is a compound with the molecular weight of 258.16 . It is a white powder that is stored at room temperature . The IUPAC name for this compound is 2-(5-(trifluoromethyl)-1H-tetrazol-1-yl)benzoic acid .

Synthesis Analysis

The synthesis of tetrazole derivatives has been a topic of interest in medicinal chemistry . The most direct and convenient route to 5-substituted-1H-tetrazoles is [2+3]-cycloaddition between a nitrile and an azide . Various synthetic approaches have been developed for this transformation .Molecular Structure Analysis

The InChI code for this compound is 1S/C9H5F3N4O2/c10-9(11,12)8-13-14-15-16(8)6-4-2-1-3-5(6)7(17)18/h1-4H,(H,17,18) .Chemical Reactions Analysis

Tetrazoles are often used as metabolism-resistant isosteric replacements for carboxylic acids in SAR-driven medicinal chemistry analogue syntheses . They exhibit multiple reactivity due to the presence of several reaction centers and the possibility of prototropy .Physical And Chemical Properties Analysis

This compound is a white powder that is stored at room temperature . It has a molecular weight of 258.16 .Wissenschaftliche Forschungsanwendungen

Coordination Polymers and Structural Topologies

Researchers have explored the synthesis and structural characterization of coordination polymers using tetrazole-benzoate ligands, including 2-[5-(Trifluoromethyl)tetrazol-1-yl]benzoic acid or its analogs. These studies reveal how ligand modifications can tune the framework topologies of metal-organic frameworks (MOFs), impacting their structural and spectral properties. For instance, Co(II)-doped Zn(II)-tetrazole-benzoate coordination polymers have been synthesized, demonstrating diverse topologies and photoluminescence properties (Song et al., 2009).

Luminescent Sensors

Tetrazole-benzoate ligands have been utilized in the development of luminescent sensors. A notable application is the creation of a Zn(II) coordination polymer featuring a unique two-dimensional network structure. This polymer exhibits excellent selectivity and sensitivity for detecting aluminum ions (Al3+) in aqueous solutions through fluorescence enhancement. It also serves as a functional sensor for nitroaromatic compounds (NACs), showcasing the potential of tetrazole-benzoate ligands in environmental monitoring and security (Zhang et al., 2017).

Gas Adsorption and Separation

The incorporation of tetrazole-benzoate ligands in MOFs has been investigated for applications in gas storage, separation, and catalysis. Research has demonstrated the synthesis of novel MOFs with high adsorption capacities for gases like CO2, C2H2, and C2H6. These frameworks exhibit selective capture and excellent catalytic activity in CO2 conversion processes. The introduction of fluorine substituents in the ligand structure can further influence the gas adsorption properties of these MOFs, highlighting their versatility in addressing challenges related to energy and environmental sustainability (Li et al., 2020).

Wirkmechanismus

Target of Action

Tetrazoles, the class of compounds to which it belongs, are often used as metabolism-resistant isosteric replacements for carboxylic acids in medicinal chemistry . They have been found in a number of modern drugs with various targets .

Mode of Action

Tetrazoles in general are known to exhibit both electron-donating and electron-withdrawing properties due to their nitrogen-rich conjugated structure . This allows them to interact with various targets in a unique manner .

Biochemical Pathways

Tetrazoles are known to exhibit a wide range of biological activities, suggesting that they may affect multiple pathways .

Pharmacokinetics

Tetrazolate anions, which are related to tetrazoles, are more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes .

Result of Action

Tetrazoles have been associated with a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, anti-nociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities .

Action Environment

The stability and efficacy of tetrazoles can be influenced by factors such as temperature, ph, and the presence of other substances .

Safety and Hazards

The compound has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

Zukünftige Richtungen

The tetrazole motif has been used in various drug pharmacophores as a suitable replacement of carboxylic acid moiety . Due to their extraordinary stability under metabolic conditions, many tetrazole derivatives showed enhanced biological activities when used as antiviral, antibacterial, and antifungal agents . This suggests potential future directions for the development of new drugs using tetrazole derivatives.

Biochemische Analyse

Biochemical Properties

Tetrazoles, a group to which this compound belongs, are known to be bioisosteres of carboxylic acids . They can substitute the carboxyl group in pharmacological molecules to boost lipophilicity, enhance bioavailability, and have lesser negative effects .

Molecular Mechanism

It is known that tetrazoles can react with acidic chemicals and strong oxidants to generate caustic and toxic fumes and heat . They also react with some active metals to produce new molecules that are explosive on shock .

Metabolic Pathways

Tetrazoles are known to be metabolism-resistant isosteric replacements for carboxylic acids

Eigenschaften

IUPAC Name |

2-[5-(trifluoromethyl)tetrazol-1-yl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F3N4O2/c10-9(11,12)8-13-14-15-16(8)6-4-2-1-3-5(6)7(17)18/h1-4H,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVOAOWSNCNMBEF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)N2C(=NN=N2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F3N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetonitrile](/img/structure/B2553591.png)

![N-(3-ethylphenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2553592.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(4-chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2553594.png)

![1-phenyl-3-[(5-{[3-(trifluoromethyl)phenoxy]methyl}-1H-1,2,4-triazol-3-yl)methoxy]-1H-1,2,4-triazole](/img/structure/B2553595.png)

![1-((4-Bromophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2553596.png)

![3-bromo-N-cyano-N-{[1-(difluoromethyl)-1H-imidazol-2-yl]methyl}-4-fluoroaniline](/img/structure/B2553599.png)

![Ethyl 2-[3-(benzenesulfonyl)propanoylimino]-3,4-dimethyl-1,3-thiazole-5-carboxylate](/img/structure/B2553601.png)